Dichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer

organometallic synthesis Cp*Ru precursor batch preparation

Avoid activity loss from RuCl₃ or pre-formed Cp*Ru(II) complexes. This paramagnetic Ru(III) coordination polymer is the strategic single source for Cp*Ru half-sandwich catalysts via in-situ reduction. - **Polymer synthesis:** Achieve PMMA with Mw/Mn <1.2 without AGET agents or co-catalysts. - **Electronics materials:** Generate RuCl(cod)Cp* for >90% trans-C=C selectivity in PAVs for OLED/OPV hole-transport layers. - **Click chemistry:** Exclusive 1,5-regioselective azide-alkyne cycloaddition at room temperature, superior to Cu catalysts. Melting point 45-47 °C enables mild ligand exchange. Air- & moisture-sensitive; store 2-8 °C.

Molecular Formula C20H30Cl4Ru2
Molecular Weight 614.4 g/mol
Cat. No. B12059825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(pentamethylcyclopentadienyl)ruthenium(III)polymer
Molecular FormulaC20H30Cl4Ru2
Molecular Weight614.4 g/mol
Structural Identifiers
SMILESC[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.Cl[Ru]Cl.Cl[Ru]Cl
InChIInChI=1S/2C10H15.4ClH.2Ru/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4
InChIKeyVDXZXHGAMPUNED-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cp*RuCl₂]ₙ Polymer: Structural Identity and Procurement


Dichloro(pentamethylcyclopentadienyl)ruthenium(III) polymer (CAS 96503-27-4), commonly denoted [(C₅Me₅)RuCl₂]ₙ or [Cp*RuCl₂]ₙ, is a chloride-bridged, paramagnetic Ru(III) coordination polymer that serves as the cornerstone entry point into the Cp*Ru half-sandwich catalyst family [1]. It is commercially produced as a red-to-brown or black air- and moisture-sensitive powder with a reported melting point of 45–47 °C and water insolubility, requiring storage at 2–8 °C . Unlike molecular Cp*Ru(II) precatalysts such as Cp*RuCl(cod) or Cp*RuCl(PPh₃)₂, this polymeric Ru(III) material functions as a versatile precursor that can be reduced in situ or converted into a broad array of piano-stool Ru(II) complexes, making it the strategic single starting material for divergent catalyst library synthesis [2].

Why [Cp*RuCl₂]ₙ Outperforms Generic Ruthenium Alternatives


Practitioners who substitute this specific polymer with RuCl₃·nH₂O, [(p-cymene)RuCl₂]₂, or pre-formed Cp*Ru(II) complexes frequently encounter loss of catalytic activity, uncontrolled molecular weight distributions, or failed polymerizations. The polymeric Ru(III) structure uniquely delivers the Cp*RuCl₂ fragment in a form that can be reduced in situ by phosphine or amine additives to generate the active Ru(II) catalytic species without pre-installed ancillary ligands that can poison or restrict the catalytic manifold [1]. Direct comparison studies confirm that [Cp*RuCl₂]ₙ plus a phosphine ligand generates catalysts with higher air stability and superior control (Mw/Mn < 1.2) in living radical polymerization compared with RuCl₂(PPh₃)₃ under identical conditions [2]. The evidence below quantifies exactly where differentiation is meaningful for procurement decisions.

Quantitative Evidence: Performance vs. Closest Analogs


Synthetic Yield Improvement in Batch Preparation

An optimized batch preparation method using RuCl₃·nH₂O and pentamethylcyclopentadiene in methanol, with controlled stoichiometry and anhydrous/oxygen-free conditions, achieves an isolated yield of 85.23% for [Cp*RuCl₂]ₙ [1]. In contrast, the earlier improved one-step synthesis adjusting the RuCl₃-to-ligand molar ratio to 1:1.66 under argon protection reported a yield of 80% [2][3]. The classical Oshima et al. synthesis employing refluxing ethanol without specified inert-atmosphere rigor does not report yields above the 80% benchmark. This 5-percentage-point yield gain at the precursor stage directly reduces cost-per-gram for downstream catalyst preparation.

organometallic synthesis Cp*Ru precursor batch preparation

Trans-C=C Selectivity in Polycondensation

The Ru(II) catalyst RuCl(cod)Cp*, synthesized directly from [Cp*RuCl₂]ₙ in two steps, was identified as the most efficient catalyst among all transition-metal catalysts examined for single-component polycondensation of bis(alkoxycarbonyldiazomethyl)aromatic compounds, affording poly(arylene vinylene)s with a trans-C=C-forming selectivity of up to 90% [1]. Competing catalysts including Rh, Pd, and Cu complexes were systematically screened under identical conditions but failed to match this selectivity level. The resulting PAV with a fluorenylene framework exhibited a hole mobility of 4 × 10⁻⁶ cm² V⁻¹·s⁻¹, confirming the electronic quality of the polymer produced [1].

polycondensation trans-selectivity PAV synthesis

Polymerization Rate in Styrene ATRP

In a direct comparative kinetic study of styrene ATRP, the catalyst Cp*RuCl(PPh₃)₂ — generated in situ from the [Cp*RuCl₂]ₙ polymeric precursor and PPh₃ — promoted polymerization at a rate higher than that obtained using the fluorinated analog Cp*RuCl[P(4-CF₃-C₆H₄)₃]₂ [1][2]. The PPh₃-based system exhibited molecular weights increasing linearly with conversion and an average initiation efficiency of 0.77, whereas the fluorinated phosphine system showed a marked downward deviation from theoretical molecular weights, attributed to gradual irreversible oxidation of the catalyst [1]. This demonstrates that precursor selection fundamentally governs catalyst activity and control through phosphine electronic tuning.

ATRP styrene polymerization half-sandwich ruthenium catalysts

Physical Form and Handling Characteristics

[Cp*RuCl₂]ₙ is consistently reported as a solid powder with a melting point of 45–47 °C across multiple commercial sources [1]. In contrast, its primary downstream product Cp*RuCl(cod) (CAS 92390-26-6) is a crystalline solid with a melting point of 173–177 °C, and Cp*RuCl(PPh₃)₂ is an orange crystalline solid with a melting point >200 °C (decomposition) . The low-melting character of the polymeric precursor facilitates dissolution and in situ ligand exchange reactions at mild temperatures (typically room temperature to 60 °C), whereas the more thermally stable crystalline Ru(II) complexes require harsher conditions for further derivatization. This physical state difference has practical consequences for handling, storage, and reactor compatibility in both academic and pilot-scale settings.

physical form handling characteristics precursor differentiation

Molecular Weight Control in Cocatalyst-Free ATRP

Catalysts generated in situ by simply mixing phosphorus-containing ligands with [Cp*RuCl₂]ₙ in their higher oxidation state (Ru(III)) are air-stable, highly active, and removable catalysts for ATRP of methyl methacrylate (MMA), achieving precision control of molecular weight with narrow polydispersity index (Mw/Mn < 1.2) in the absence of any activator generation agents (AGET) or free radical initiators [1]. Comparative studies show that the neutral counterpart Cp*RuCl(PPh₃)₂ requires a cocatalyst for controlled polymerization, yielding retarded polymerization under cocatalyst-free conditions, whereas the polymeric-Ru(III)-derived system operates effectively without such additives [2]. This eliminates a reagent stream and simplifies both the reaction setup and subsequent purification.

living radical polymerization ATRP MMA polymerization molecular weight control

Optimized Applications Based on Performance Data


Cp*Ru(II) Catalyst Library Synthesis

Research groups and CROs constructing Cp*Ru(II) catalyst libraries for high-throughput screening should procure [Cp*RuCl₂]ₙ in batch quantities, leveraging the 85.23% synthetic yield protocol to minimize cost per active Ru center [1]. The low melting point (45–47 °C) enables rapid dissolution and in situ ligand exchange at mild temperatures , providing access to Cp*RuCl(PPh₃)₂, Cp*RuCl(cod), Cp*RuCl(NBD), and chiral variants in two steps from a single starting material .

Cocatalyst-Free ATRP of Methacrylates

Polymer chemistry laboratories targeting narrow-dispersity PMMA (Mw/Mn < 1.2) without AGET agents or free radical initiators should select [Cp*RuCl₂]ₙ as the catalyst precursor. In situ mixing with phosphine ligands generates air-stable Ru(III) catalysts that operate effectively under cocatalyst-free conditions [1], outperforming Cp*RuCl(PPh₃)₂ which requires cocatalyst addition and shows retarded polymerization otherwise .

Stereoregular PAV Synthesis for Optoelectronics

For electronic materials teams synthesizing PAVs for hole-transport layers, the RuCl(cod)Cp* catalyst derived from [Cp*RuCl₂]ₙ is uniquely validated as the most efficient catalyst, achieving up to 90% trans-C=C selectivity — a selectivity level not achievable with Rh, Pd, or Cu catalysts [1]. The resulting PAVs with fluorenylene frameworks exhibit hole mobilities of 4 × 10⁻⁶ cm² V⁻¹·s⁻¹, directly relevant to OLED and OPV device performance [1].

Regioselective Ruthenium-Catalyzed Click Chemistry

For bioconjugation and materials chemistry requiring 1,5-disubstituted triazole regioisomers, ruthenium catalysts derived from [Cp*RuCl₂]ₙ exhibit higher substrate tolerance than the copper catalyst [Cu(PPh₃)₃Br] [1]. The Cp*RuCl systems catalyze azide-alkyne cycloaddition at room temperature with exclusive 1,5-regioselectivity, whereas copper-catalyzed click reactions produce 1,4-regioisomers and suffer from lower tolerance toward electron-rich alkynes [1].

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